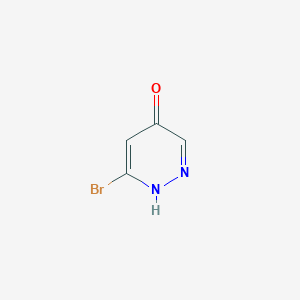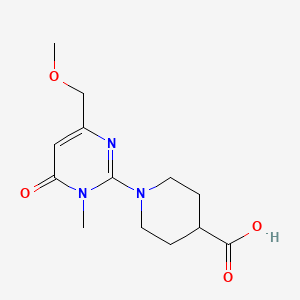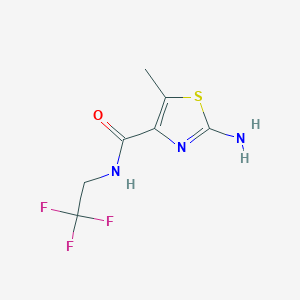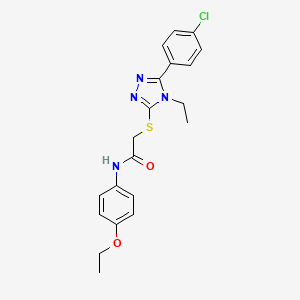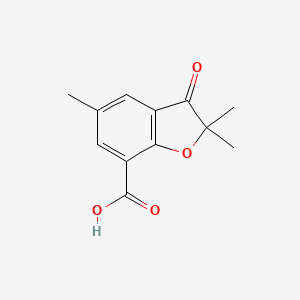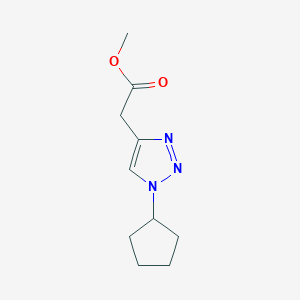
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and biochemistry. The unique structure of this compound, featuring a cyclopentyl group attached to the triazole ring, imparts specific chemical properties that make it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction.” This method is favored for its efficiency and high yield. The general procedure involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and the addition of a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
For large-scale production, the process can be optimized by using inexpensive catalysts such as copper(I) oxide (Cu2O) without the need for additional ligands. The reaction mixture is typically stirred at room temperature, and the product is isolated by crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Aplicaciones Científicas De Investigación
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug development .
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole core but differ in their substituents, leading to different chemical and biological properties.
1,2,4-Triazoles: Another class of triazoles with distinct structural and functional characteristics.
Uniqueness
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl 2-(1-cyclopentyltriazol-4-yl)acetate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)6-8-7-13(12-11-8)9-4-2-3-5-9/h7,9H,2-6H2,1H3 |
Clave InChI |
BPHATOSUDIDCIB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CN(N=N1)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


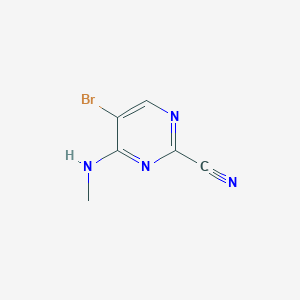
![2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11778420.png)

![Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)
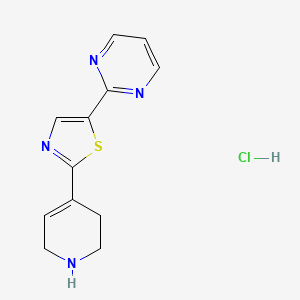
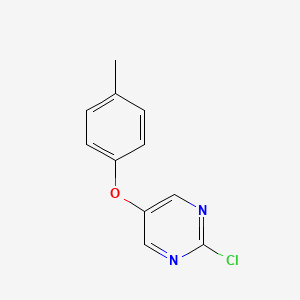
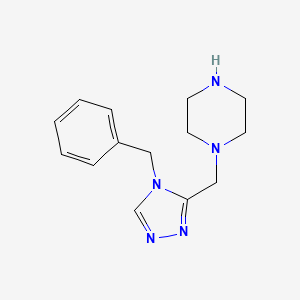
![5-(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11778456.png)
